methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves detailed organic synthesis techniques, including the use of catalysts, specific reagents, and controlled reaction conditions to achieve desired structures and stereochemistry. For example, the synthesis of uracil derivatives by Yao et al. (2013) demonstrates the complexity and precision required in synthesizing specific organic compounds, which could be analogous to the synthesis of the requested compound (Yao, Jicheng, Shuguang, & Xiong, 2013).
Molecular Structure Analysis
Molecular structure analysis often employs techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy to elucidate the arrangement of atoms within a molecule. The studies by Yao et al. (2013) and Gimalova et al. (2014) provide examples of how crystal structures can reveal intermolecular hydrogen bonding and stereochemical configurations, which are crucial for understanding the chemical behavior of complex molecules (Gimalova, Khalikova, Egorov, Mustafin, & Miftakhov, 2014).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds are often studied to understand their reactivity, stability, and interaction with other molecules. The synthesis processes can involve various chemical reactions, including esterification, amidation, and cyclization, as demonstrated in the synthesis of poly[2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] by Coskun et al. (1998), highlighting the thermal stability and degradation behavior of polymerized versions of related structures (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Analysis : This compound has been synthesized and analyzed using various techniques such as X-ray diffraction, IR, NMR, and MS. Research demonstrates the importance of this process for understanding the compound's structure and properties (Yao, Yi, Zhou, & Xiong, 2013).
Antioxidant and Biological Activities
- Antioxidant Properties : Methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate is part of molecular combinations that exhibit significant antioxidant activities, important for potential therapeutic applications (Manfredini, Vertuani, Manfredi, Rossoni, Calviello, & Palozza, 2000).
- Anti-inflammatory and Antiproliferative Effects : The compound has shown modest inhibitory activities in macrophage cells and significant antiproliferative effects against various cancer cell lines, suggesting its potential in anti-inflammatory and anticancer therapies (Ren, Han, Song, Lv, Yang, Xiao, & Zhang, 2021; Božić et al., 2017).
Chemical Transformations and Applications
- Chemical Transformations : Studies have demonstrated the compound's capability to undergo various chemical transformations under specific conditions, which is crucial for its application in synthetic chemistry (Ivanova, Valiullina, Shitikova, & Miftakhov, 2006).
- Novel Synthesis Methods : Innovative methods have been developed for synthesizing this compound, demonstrating its versatility and potential for various applications (Jing, 2011).
properties
IUPAC Name |
methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-18-11(15)8-7-10-12(16)13(17)14(19-10)9-5-3-2-4-6-9/h2-6,10,12-14,16-17H,7-8H2,1H3/t10-,12+,13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDVTXZKYPJLFH-AHLTXXRQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1C(C(C(O1)C2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@H]1[C@H]([C@@H]([C@H](O1)C2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Goniothalesdiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.